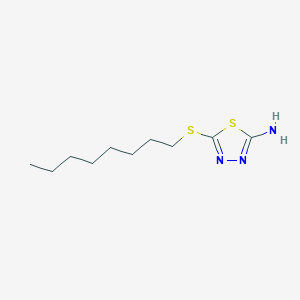

1,3,4-Thiadiazol-2-amine, 5-(octylthio)-

Description

Heterocyclic Chemistry and the Significance of Nitrogen-Sulfur Systems

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is foundational to life and modern technology. A significant portion of natural products, from DNA and RNA to alkaloids and vitamins, feature heterocyclic rings. growingscience.com These structures are also integral to over half of all FDA-approved drugs, highlighting their importance in pharmaceutical research. growingscience.com

Within this vast domain, nitrogen-sulfur (N-S) heterocyclic systems form a fascinating and vital subclass. The inclusion of both nitrogen and sulfur atoms within a single ring structure imparts a unique combination of physicochemical properties. nih.gov The presence of sulfur, with its available d-orbitals and ability to exist in various oxidation states, combined with the electron-donating or -withdrawing capabilities of nitrogen, creates regions of distinct electron density and reactivity. nih.gov This electronic arrangement facilitates diverse non-covalent interactions, making N-S heterocycles adept at binding to biological targets like enzymes and receptors. nih.gov Consequently, these systems are a cornerstone in the development of new therapeutic agents and functional materials.

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Research

The 1,3,4-thiadiazole isomer, a five-membered ring containing two nitrogen atoms and one sulfur atom, has been a subject of scientific inquiry for over a century. Early research focused on fundamental synthesis and reactivity. A common and enduring method for creating the 2-amino-1,3,4-thiadiazole (B1665364) core involves the cyclization of thiosemicarbazides with various reagents, such as carboxylic acids or their derivatives, often under acidic conditions. researchgate.netnih.gov

The field gained significant momentum in the mid-20th century with the discovery of the biological activities of thiadiazole derivatives. Initially, they were investigated for their utility as antibacterial agents, often incorporated into sulfonamide drugs. Over the decades, the scope of research expanded dramatically as scientists uncovered a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov This versatility solidified the 1,3,4-thiadiazole scaffold's reputation as a pharmacophore—a molecular feature responsible for a drug's biological activity—and spurred extensive research into synthesizing and evaluating new derivatives for a myriad of applications in medicine and agriculture. dovepress.com

Overview of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- within the Broader Thiadiazole Landscape

1,3,4-Thiadiazol-2-amine, 5-(octylthio)- belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles. In this specific molecule, the core ring is functionalized with an amine group (-NH₂) at position 2 and an octylthio group (-S-(CH₂)₇CH₃) at position 5. The presence of the amino group provides a key site for further chemical modification and is known to be crucial for the biological activity of many derivatives. The 5-(octylthio) substituent, a long alkyl chain attached via a sulfur atom, significantly increases the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property can profoundly influence how the molecule is absorbed, distributed, and metabolized in biological systems.

While specific research detailing the synthesis and properties of the 5-(octylthio)- derivative is not extensively published, its preparation can be inferred from established methods for analogous compounds. A common synthetic route for 5-alkylthio-1,3,4-thiadiazol-2-amines involves the S-alkylation of the precursor, 5-amino-1,3,4-thiadiazole-2-thiol, using an appropriate alkyl halide (in this case, an octyl halide like 1-bromooctane) in the presence of a base.

The characterization of such compounds typically relies on a combination of spectroscopic and analytical techniques to confirm the molecular structure. Although experimental data for the specific title compound is scarce in the literature, the table below presents typical characterization data for a representative 5-substituted-2-amino-1,3,4-thiadiazole derivative, providing an example of the analytical evidence used to confirm its structure. growingscience.comnih.gov

| Analysis Type | Technique | Observed Data for a Representative 5-Aryl-1,3,4-thiadiazol-2-amine |

|---|---|---|

| Infrared (IR) Spectroscopy | FT-IR (KBr Pellet) | ~3400-3100 cm⁻¹ (N-H stretching of amine), ~1630 cm⁻¹ (C=N stretching of thiadiazole ring), ~830 cm⁻¹ (C-S stretching) |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR (DMSO-d₆) | δ ~7.8-7.4 ppm (aromatic protons), δ ~7.3 ppm (singlet, 2H, -NH₂) |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR (DMSO-d₆) | δ ~168 ppm (C2-NH₂), δ ~155 ppm (C5-Aryl), δ ~130-125 ppm (aromatic carbons) |

| Mass Spectrometry (MS) | LC-MS | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight |

Note: The data presented are for a representative 5-aryl substituted analog and serve to illustrate the characterization methods employed for this class of compounds.

Current Research Trends and Unexplored Potentials of 5-Substituted 1,3,4-Thiadiazol-2-amines

Current research into 5-substituted 1,3,4-thiadiazol-2-amines is vibrant and predominantly focused on medicinal chemistry. Scientists are actively exploring this scaffold for its potential in developing new anticancer agents. nih.govresearchgate.net Studies have shown that derivatives can interfere with various cellular processes in cancer cells, including DNA replication and enzyme activity. nih.govgoogle.com The ability to modify the substituent at the 5-position allows for the fine-tuning of the molecule's properties to target specific cancer cell lines.

Another significant area of investigation is in the development of novel antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new compounds with different mechanisms of action. The 1,3,4-thiadiazole nucleus has been incorporated into molecules that show promising activity against a range of bacterial and fungal pathogens.

The unexplored potential of these compounds lies in the systematic exploration of the structure-activity relationship (SAR), particularly concerning the substituent at the 5-position. For 5-alkylthio derivatives like 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, research could focus on how varying the length and branching of the alkyl chain affects biological activity. The increased lipophilicity imparted by the octyl group may enhance cell membrane permeability, a desirable trait for certain therapeutic targets. Further investigations into their potential as corrosion inhibitors, agrochemicals, or as ligands in coordination chemistry also represent promising, less-explored avenues for this versatile class of molecules.

Structure

3D Structure

Properties

CAS No. |

40177-31-9 |

|---|---|

Molecular Formula |

C10H19N3S2 |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

5-octylsulfanyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H19N3S2/c1-2-3-4-5-6-7-8-14-10-13-12-9(11)15-10/h2-8H2,1H3,(H2,11,12) |

InChI Key |

FKFQTBYFZVXOLC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCSC1=NN=C(S1)N |

Canonical SMILES |

CCCCCCCCSC1=NN=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Nucleus

The synthesis of the 1,3,4-thiadiazole ring is predominantly achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives. These methods offer versatility and efficiency in accessing a wide range of substituted 1,3,4-thiadiazoles.

Cyclization Reactions via Thiosemicarbazide Derivatives

Thiosemicarbazides are key precursors for the formation of the 1,3,4-thiadiazole ring. sbq.org.br Their reaction with various electrophilic reagents initiates a cyclization process, leading to the desired heterocyclic core. The specific substituent at the 5-position of the resulting thiadiazole is determined by the nature of the electrophile used.

A well-established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid. Concentrated sulfuric acid is a common dehydrating agent for this transformation. jocpr.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the thioamide sulfur of the thiosemicarbazide. Subsequent dehydration and cyclization yield the 1,3,4-thiadiazole ring. For instance, the reaction of thiosemicarbazide with various benzoic acids in the presence of concentrated sulfuric acid yields the corresponding 5-aryl-1,3,4-thiadiazol-2-amines. jocpr.com This method is often favored for its simplicity and the ready availability of starting materials.

A study on the synthesis of azo dyes utilized concentrated sulfuric acid for the preparation of 2-amino-5-aryl-1,3,4-thiadiazole precursors. researchgate.net Another process describes the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles by reacting an aliphatic acid and a thiosemicarbazide in a mineral acid medium containing sulfuric acid and polyphosphoric acid. google.com

Carbon disulfide serves as a versatile C1 synthon in the construction of the 1,3,4-thiadiazole nucleus, particularly for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction of thiosemicarbazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, leads to the formation of a dithiocarbazate intermediate, which then cyclizes to form the desired product. sbq.org.br This intermediate can be further alkylated or otherwise functionalized. For example, treatment of aromatic and heterocyclic amines with carbon disulfide in ammonium (B1175870) hydroxide, followed by refluxing with hydrazine (B178648) hydrate, yields thiosemicarbazides that can be subsequently cyclized. jocpr.com

The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole is a key step, and this compound can then be S-alkylated to introduce various substituents at the 5-position. For the specific compound of interest, 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, this would involve the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with an octyl halide, such as octyl bromide or iodide, in the presence of a base.

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| Thiosemicarbazide | Carbon Disulfide | Ethanolic KOH | 2-amino-5-mercapto-1,3,4-thiadiazole | sbq.org.br |

| Aromatic/Heterocyclic Amine | Carbon Disulfide | NH4OH, Hydrazine Hydrate | Thiosemicarbazide intermediate | jocpr.com |

Activating agents are frequently employed to facilitate the cyclization of thiosemicarbazides with carboxylic acids under milder conditions than those required for strong acids like sulfuric acid. Phosphorus oxychloride (POCl3) is a widely used reagent for this purpose. jocpr.comresearchgate.net It is believed to activate the carboxylic acid by converting it into a more reactive acyl chloride or a related species in situ. This is then readily attacked by the thiosemicarbazide, leading to cyclization and formation of the 1,3,4-thiadiazole. This method has been successfully applied to synthesize a variety of 2-amino-5-substituted-1,3,4-thiadiazoles from different aromatic and heterocyclic carboxylic acids. jocpr.com

Polyphosphoric ester (PPE) has also been identified as an effective reagent for this transformation, offering a less harsh alternative to POCl3. nih.govmdpi.com The reaction of a thiosemicarbazide with a carboxylic acid in the presence of PPE proceeds in a one-pot manner to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). nih.gov This method has been shown to be effective for a range of carboxylic acids. mdpi.com

| Thiosemicarbazide Derivative | Carboxylic Acid | Activating Agent | Product | Reference |

| Thiosemicarbazide | Aromatic Carboxylic Acids | POCl3 | 2-amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide | Carboxylic Acid | PPE | 2-amino-1,3,4-thiadiazoles | nih.govmdpi.com |

One-Pot Synthetic Approaches for 2-Amino-5-substituted-1,3,4-thiadiazoles

One-pot syntheses are highly desirable as they reduce reaction time, simplify workup procedures, and minimize waste. Several one-pot methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles have been developed.

One such approach involves the reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.org This method proceeds via the in situ formation of a thiosemicarbazide, which then undergoes cyclodehydration under acidic conditions to afford the 2-amino-1,3,4-thiadiazole in high yields. rsc.org

Another one-pot synthesis involves the reaction of an aromatic aldehyde, thioglycolic acid, and thiosemicarbazide in the presence of sulfuric acid to form 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles. researchgate.net While this leads to a fused ring system, it demonstrates the utility of one-pot multicomponent reactions in generating complex heterocyclic structures.

The use of polyphosphate ester (PPE) also facilitates a one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide and a carboxylic acid without the need for toxic additives like POCl3. nih.govresearchgate.net

Transition-Metal-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of transition-metal-free and green chemistry approaches for the synthesis of 1,3,4-thiadiazoles.

One notable transition-metal-free method involves the condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation. organic-chemistry.orgacs.orgresearchgate.net This sequential process is compatible with a variety of aromatic, aliphatic, and cinnamic aldehydes, providing access to a diverse range of 2-amino-1,3,4-thiadiazole derivatives. acs.orgresearchgate.net

Green chemistry approaches often utilize alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions and reduce the use of hazardous solvents. nanobioletters.com For instance, the synthesis of thiadiazole derivatives has been achieved using microwave irradiation of a mixture of substituted thiosemicarbazide, substituted benzoic acid, and phosphorus oxychloride in a small amount of dimethylformamide. nanobioletters.com Similarly, ultrasonic irradiation of a mixture of substituted thiosemicarbazide, substituted benzoic acid, and concentrated sulfuric acid has also been reported as a green synthetic route. nanobioletters.com

Furthermore, a three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur under metal-free conditions has been developed for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. rsc.orgresearchgate.net

| Method | Reactants | Reagents/Conditions | Product | Reference |

| Oxidative Cyclization | Thiosemicarbazide, Aldehydes | I2, K2CO3 | 2-amino-1,3,4-thiadiazoles | acs.orgresearchgate.net |

| Microwave Irradiation | Thiosemicarbazide, Benzoic Acid | POCl3, DMF | 2-amino-5-substituted-1,3,4-thiadiazoles | nanobioletters.com |

| Ultrasonic Irradiation | Thiosemicarbazide, Benzoic Acid | H2SO4 | 2-amino-5-substituted-1,3,4-thiadiazoles | nanobioletters.com |

| Three-Component Cyclization | 2-Methylquinolines, Arylhydrazides, Sulfur | Metal-free | 2,5-disubstituted-1,3,4-thiadiazoles | rsc.orgresearchgate.net |

Functionalization and Derivatization of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- and Related Analogues

The presence of a primary amino group and a thioether linkage on the 1,3,4-thiadiazole core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The 2-amino group on the thiadiazole ring is a versatile handle for derivatization. nih.govresearchgate.net Its nucleophilic nature allows for straightforward reactions with various electrophiles.

Schiff Base Formation: The primary amino group readily condenses with various aromatic aldehydes to form Schiff bases (imines). sphinxsai.comresearchgate.net This reaction is typically carried out by refluxing the 2-amino-1,3,4-thiadiazole derivative and the respective aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. sphinxsai.comnih.gov The formation of the azomethine linkage (-N=CH-) is a common strategy to create more complex molecular architectures. nih.gov A wide array of Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized and characterized. researchgate.netresearchgate.net

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. researchgate.netnih.gov For instance, researchers have synthesized a variety of 2-acylamino-1,3,4-thiadiazole derivatives by reacting the parent amine with different acyl chlorides, achieving moderate to high yields (65-85%). researchgate.net In one synthetic pathway, the amino group of 2-amino-5-mercapto-1,3,4-thiadiazole was first protected via acetylation with acetic anhydride (B1165640) before further transformations were carried out on the thiol group. acs.orgacs.org This protective acylation demonstrates a common strategy to control reactivity between the two functional groups. The resulting amide can be subsequently deacetylated under acidic conditions to restore the primary amine. acs.orgacs.org

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic Aldehyde | Schiff Base | sphinxsai.com, researchgate.net |

| 2-Amino-1,3,4-thiadiazole derivatives | Acyl Chlorides | N-Acyl-1,3,4-thiadiazole | researchgate.net |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Acetic Anhydride | 2-Acetamido-5-mercapto-1,3,4-thiadiazole | acs.org |

| 5-Amino-1,2,4-triazole-3-thione | Benzaldehyde derivatives | Schiff Base | nih.gov |

The thioether (-S-) linkage, such as the (octylthio) group, can be oxidized to corresponding sulfoxides (-SO-) and sulfones (-SO₂-). beilstein-journals.org This transformation alters the electronic properties and steric profile of the molecule. The oxidation of thioethers to sulfoxides can be achieved selectively using one mole of hydrogen peroxide in acetic acid at room temperature. beilstein-journals.org Further oxidation to the sulfone often requires more forcing conditions, such as an excess of the oxidant and higher temperatures. beilstein-journals.org For example, the oxidation of a benzotriazole-containing thioether with hydrogen peroxide was found to be non-selective, yielding both the sulfoxide (B87167) and sulfone concurrently, while a selenium dioxide-catalyzed oxidation was selective for the sulfoxide. beilstein-journals.org In other studies, the oxidation of a thioether to a sulfone was noted to impact biological activity. nih.gov A related transformation involves the oxidation of a thiol or mercaptan group to a sulfonyl chloride using chlorine, creating a highly reactive intermediate for further derivatization, such as sulfonamide synthesis. acs.orgacs.org

The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes them prime targets for nucleophilic substitution, provided a suitable leaving group is present. chemicalbook.comnih.govbu.edu.eg Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a wide range of nucleophiles. nih.govbu.edu.eg For instance, 5-chloro-thiadiazole derivatives react easily with nucleophiles to yield a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov

Furthermore, thioether groups, such as a methylthio (-SCH₃) group, can be activated to become good leaving groups. bu.edu.eg Treatment of a 2-methylthio-thiadiazolium salt with various amines or hydrazines can lead to the introduction of nitrogen-based functionalities at that position. bu.edu.eg This highlights that while the (octylthio) group in the target compound is generally stable, under specific activation conditions, it could potentially be replaced by other nucleophiles.

The synthesis of specifically substituted thiadiazoles often requires control over the regiochemistry of the cyclization reaction. nih.gov Reagent-based methods have been developed to achieve regioselective cyclization of thiosemicarbazide intermediates. nih.govorganic-chemistry.org For example, reacting a thiosemicarbazide intermediate with EDC·HCl in DMSO or with p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) in NMP can lead to the regioselective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. nih.govacs.org The regioselectivity of the p-TsCl mediated cyclization can be influenced by the electronic nature of the substituents on the precursors; electron-withdrawing groups on the acylhydrazide component tended to favor the formation of the 1,3,4-thiadiazole. acs.org Similarly, acid-catalyzed cyclization of precursors like alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient, metal-free route to 2,5-disubstituted-1,3,4-thiadiazoles. nih.govopenaire.eu

Advanced Spectroscopic and Analytical Characterization in Synthetic Studies

The structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives relies heavily on modern spectroscopic techniques.

NMR spectroscopy is an indispensable tool for confirming the structures of 1,3,4-thiadiazole derivatives. researchgate.netgrowingscience.comresearchgate.net Spectra are typically recorded in deuterated solvents like DMSO-d₆. nih.govgrowingscience.com

¹H-NMR: In the proton NMR spectrum, the chemical shifts of protons attached to the thiadiazole ring or its substituents provide crucial structural information. For 2-amino-5-substituted-1,3,4-thiadiazoles, the amine (NH₂) protons typically appear as a broad singlet in the downfield region, often between δ 7.45 and 8.29 ppm. growingscience.com Protons on aromatic rings attached to the C5 position resonate in the aromatic region (δ 6.7–8.2 ppm). growingscience.comjocpr.com For the target compound, 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, one would expect to see characteristic signals for the octyl chain's methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups in the upfield aliphatic region, in addition to the NH₂ signal.

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and resonate at very low fields, typically in the range of δ 150–170 ppm. chemicalbook.comgrowingscience.com For example, in a series of 5-substituted-1,3,4-thiadiazol-2-amines, the C2 and C5 carbons were observed between δ 154.5 and 169.8 ppm. growingscience.com The presence of electron-donating or withdrawing substituents influences the precise chemical shifts of these ring carbons. chemicalbook.com The carbons of the octylthio group would appear in the upfield region of the spectrum.

| Compound Structure (Analogue) | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 7.45 (s, 2H, NH₂), 7.51 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H) | 128.3, 129.6, 130.3, 134.4, 155.6, 169.3 | growingscience.com |

| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | 8.29 (s, 1H, NH₂), 8.06 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H) | 120.4, 124.2, 131.3, 132.8, 132.9, 148.6, 154.5, 169.8 | growingscience.com |

| A complex thiadiazole derivative | 6.9-8.2 (m, 11H, Ar-H), 3.4 (m, 1H, CH-N), 3.3 (m, 1H, CH-Cl), 5.2 (s, 1H, OH), 8.56 (s, 1H, OH), 1.05 (s, 3H, CH₃) | 62.1 (C7), 79.2 (C8), 108-138 (Ar-C), 141 (C20), 181.2 (C10) | jocpr.com |

Infrared (IR) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is a crucial analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. For 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, alkyl chain, and thiadiazole ring structures.

The analysis of the spectrum allows for the confirmation of key structural features. The presence of the primary amine (-NH₂) group is typically confirmed by stretching vibrations in the region of 3100-3300 cm⁻¹. The long octyl (-C₈H₁₇) chain gives rise to strong C-H stretching bands just below 3000 cm⁻¹. The vibrations associated with the C=N and C-N bonds within the thiadiazole ring are expected in the fingerprint region, generally between 1500-1630 cm⁻¹. Furthermore, C-S stretching vibrations, characteristic of the thioether and the thiadiazole ring, appear at lower wavenumbers. mdpi.com

Below is a table summarizing the anticipated IR absorption peaks for 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, based on data from analogous thiadiazole compounds. nist.govnist.gov

Interactive Data Table: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3100 | N-H Stretch | Primary Amine (-NH₂) |

| 2955 - 2850 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) |

| 1630 - 1580 | C=N Stretch | Thiadiazole Ring |

| 1520 - 1450 | N-H Bend | Primary Amine (-NH₂) |

| 1470 - 1430 | C-H Bend | Alkyl Chain (-CH₂) |

| 1100 - 1000 | C-N Stretch | Thiadiazole Ring |

Mass Spectrometry (MS/LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- (molecular formula C₁₀H₁₉N₃S₂), the molecular weight is approximately 245.44 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 245. In techniques like electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 246. nih.gov

The fragmentation pattern provides further structural confirmation. The bond between the sulfur atom and the octyl group is a likely point of cleavage, which would result in characteristic fragments. Other common fragmentations include the loss of the entire octylthio side chain or the rupture of the thiadiazole ring itself. These patterns are vital for confirming the identity and structure of the synthesized molecule. mdpi.comresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Ion Type | Description |

|---|---|---|

| ~246 | [M+H]⁺ | Protonated molecular ion |

| ~245 | [M]⁺ | Molecular ion |

| ~133 | [M-C₈H₁₆]⁺ | Fragment from loss of the octyl chain |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a pure compound. This method serves as a critical check for the empirical and molecular formula of the synthesized 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-. The experimentally determined percentages should closely match the theoretically calculated values for the formula C₁₀H₁₉N₃S₂. researchgate.net

For a sample to be considered pure, the observed elemental composition is typically expected to be within ±0.4% of the calculated theoretical values. This verification is essential to confirm that the correct compound has been synthesized and is free from significant impurities. researchgate.net

Interactive Data Table: Elemental Composition for C₁₀H₁₉N₃S₂

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 48.94% |

| Hydrogen | H | 7.80% |

| Nitrogen | N | 17.11% |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are employed to separate the components of a mixture, making them ideal for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of a product's purity. nih.gov For 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase consisting of a solvent mixture, such as ethyl acetate (B1210297) and hexane, would be used for development. A pure compound should ideally appear as a single spot on the TLC plate after visualization (e.g., under UV light), and its retention factor (Rƒ) can be calculated.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. sielc.com A common method for a compound like this would be reverse-phase HPLC (RP-HPLC), using a C18 column as the stationary phase. The mobile phase would typically be a gradient mixture of an organic solvent (like acetonitrile) and water. The compound is detected as it elutes from the column, producing a chromatogram. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. For a high-purity sample, the chromatogram should show a single major peak. sielc.comresearchgate.net

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Purity Indicator |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Single spot with a specific Rƒ value |

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies of 1,3,4-Thiadiazol-2-amines

The exploration of SAR for 1,3,4-thiadiazol-2-amines employs a variety of methodological frameworks. A primary approach involves the synthesis of a congeneric series of compounds where specific parts of the molecule are systematically modified. researchgate.netmdpi.comsemanticscholar.org This allows researchers to correlate structural changes with observed changes in biological activity. For instance, new synthesis methods, such as one-pot reactions using polyphosphate ester (PPE), facilitate the creation of diverse derivatives for screening. researchgate.netmdpi.com

Key methodologies include:

Systematic Derivatization: Researchers synthesize and evaluate series of compounds to understand the impact of different substituents. tandfonline.comnih.govnih.gov For example, a study involving 40 different 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives with various acyclic amines at the C-2 position was conducted to determine the SAR for antileishmanial activity. tandfonline.comnih.gov

Bioisosteric Replacement: The 1,3,4-thiadiazole (B1197879) ring is sometimes used as a bioisostere for other heterocyclic systems, like the 1,3,4-oxadiazole (B1194373) or pyrimidine (B1678525) rings, to probe the importance of the sulfur-containing heterocycle for activity. mdpi.comnih.gov The superior pharmacological properties are often linked to the mesoionic nature of the thiadiazole ring, which enhances its ability to cross cell membranes. nih.govnih.gov

Biological Assays: Synthesized compounds are subjected to a battery of in vitro and in vivo tests to quantify their biological effects. These can range from enzyme inhibition assays (e.g., for carbonic anhydrase or kinases) to cell-based assays measuring cytotoxicity or antimicrobial activity. nih.govnih.govnih.gov

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, homology modeling, and molecular docking are extensively used to predict activity and understand binding modes at a molecular level. nih.govpharmacybbdniit.orgnih.gov Phenotypic profiling methods, such as cell painting assays, offer a broader view of a compound's biological impact by assessing induced morphological changes in cells. nih.gov

These frameworks provide a comprehensive approach to elucidating the complex relationships between the structure of 1,3,4-thiadiazol-2-amines and their function. researchgate.netnih.govdntb.gov.ua

Influence of Substituent Variation at the 5-Position on Molecular Interactions

The substituent at the 5-position of the 1,3,4-thiadiazole ring is a critical determinant of the compound's interaction with biological targets. researchgate.netresearchgate.net In the case of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, the long, flexible, and lipophilic octylthio chain plays a significant role in defining its physicochemical properties and potential molecular interactions.

Role of Alkylthio Chain Length and Branching on Intermolecular Forces

The alkylthio group, characterized by the R-S- linkage, significantly influences the compound's lipophilicity. The eight-carbon chain of the octylthio group in the title compound imparts substantial hydrophobic character. This property is crucial for several reasons:

Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross biological membranes, a key factor for reaching intracellular targets. nih.gov

Hydrophobic Interactions: The long alkyl chain can engage in van der Waals and hydrophobic interactions within the binding pockets of target proteins. Studies on other 2,5-disubstituted 1,3,4-thiadiazoles have shown that the nature of the alkyl group dramatically impacts biological activity. For example, in a series of 2-alkylthio-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles evaluated against Helicobacter pylori, the structure of the alkyl substituent was a key factor influencing antibacterial potency. researchgate.net

Conformational Flexibility: The octyl chain's flexibility allows it to adopt various conformations, potentially enabling a better fit within a target's binding site.

Research on related structures suggests that both the length and the electronic nature of the side chain at the 5-position are pivotal. While direct SAR studies on a series of 5-(alkylthio) chains of varying lengths for this specific scaffold are not extensively detailed in the provided results, the principle that bulky and hydrophobic groups can be favorable for activity has been established in related 1,3,4-thiadiazole series. semanticscholar.org Functionalization studies on the analogous 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with different alkyl chains underscore the chemical feasibility and importance of this position for creating structural diversity. researchgate.netmdpi.com

Impact of Functional Group Modifications on Ligand-Target Binding

Replacing the 5-(octylthio) group with other functional moieties drastically alters the compound's binding profile. SAR studies on various 1,3,4-thiadiazole series demonstrate the profound impact of the 5-position substituent.

Aromatic Substituents: Introducing an aromatic ring at the 5-position often enhances anticancer effects. nih.gov The electronic nature of substituents on this phenyl ring is also crucial. Electron-withdrawing groups (e.g., -NO₂, -Cl, amido group) tend to increase cytotoxic activity, whereas electron-donating groups (e.g., -CH₃) can be detrimental. mdpi.comnih.gov

Heterocyclic Substituents: The introduction of other heterocyclic rings, such as a nitrothiazole, can confer selective kinase inhibitory activity. nih.gov

Polar and Hydrogen-Bonding Groups: The incorporation of groups capable of hydrogen bonding can facilitate specific interactions with target residues. For instance, in a series of α-glucosidase inhibitors, the position of nitro or chloro groups on a 5-phenyl ring significantly altered inhibitory potency due to different interactions with the enzyme's active site. nih.gov

The table below summarizes findings from various studies on how different substituents at the 5-position of the 1,3,4-thiadiazole ring influence biological activity.

| 5-Position Substituent Type | Example Substituent(s) | Observed Effect on Activity | Reference(s) |

| Aryl (Phenyl) | Unsubstituted Phenyl | Favorable for anticancer activity. | mdpi.com |

| para-Tolyl, para-Methoxyphenyl | Favorable for anticancer activity. | mdpi.com | |

| Phenyl with Electron-Withdrawing Groups (-Cl, -NO₂) | Increased cytotoxic activity. | mdpi.comnih.gov | |

| Phenyl with Electron-Donating Groups (-CH₃) | Detrimental to cytotoxic activity. | mdpi.com | |

| Alkylthio | Ethylsulfinyl | Potent activity against H. pylori. | researchgate.net |

| Arylaminothiazole | Arylamino thiazole (B1198619) scaffold | Potent to moderate activity against MCF-7 cell line. | mdpi.com |

These findings highlight that while the lipophilic octylthio group may favor membrane transport and hydrophobic interactions, replacing it with aromatic systems that incorporate specific electronic features and hydrogen bonding capabilities can lead to more potent and selective ligand-target binding.

Effects of Derivatization at the 2-Amino Position on Activity Profiles

The 2-amino group of the 1,3,4-thiadiazole scaffold is a highly reactive and versatile handle for chemical modification. researchgate.netnih.govnih.gov Derivatization at this position has been shown to significantly modulate the biological activity profiles of these compounds. The primary amine can act as a hydrogen bond donor, and its substitution allows for the introduction of a wide array of functional groups that can probe the steric and electronic requirements of a biological target.

Studies have revealed several key trends:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the 2-amino position can influence activity. A SAR study on antileishmanial compounds found that the size and nature of the amine substituent were critical; small alkyl groups showed activity, whereas bulky aromatic groups were inactive. mdpi.com In another series, N-benzyl and N-tolyl substitutions resulted in potent anticancer activity. nih.gov

Acetamide (B32628) Linkers: Acylation of the 2-amino group to form acetamide derivatives is a common strategy. These derivatives can introduce new interaction points. For example, N-acetyl or propionyl substitutions on related aminothiazoles led to a great increase in binding affinity for adenosine (B11128) A3 receptors. nih.gov Similarly, linking other moieties via an acetamide bridge has been used to develop inhibitors of Abl protein kinase. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with aldehydes to form Schiff bases introduces an imine bond and an additional substituted ring system, which has been explored for generating antimicrobial and anticancer agents.

The following table illustrates the effect of various substitutions at the 2-amino position on the biological activity of 1,3,4-thiadiazole derivatives.

| 2-Amino Derivatization | Resulting Moiety | Target/Activity | Findings | Reference(s) |

| Alkylation | N-Methyl, N-Allyl | Antiviral (Sindbis virus) | Small alkyl groups were active, while bulky aromatic groups were not. | mdpi.com |

| Alkylation | N-(hydroxypropyl), N-(methoxypropyl) | Antileishmanial | These derivatives were among the most active and selective. | tandfonline.comnih.gov |

| Arylation | N-Phenyl | Antiplatelet | Resulted in potent inhibition of platelet aggregation. | nih.gov |

| Acylation | N-Acetyl, N-Propionyl | Adenosine A₃ Receptor Antagonist | Greatly increased binding affinity and selectivity. | nih.gov |

| Acetamide Linkage | N-((thiazol-2-yl)thio)acetamide | Abl Kinase Inhibition | The linked moiety provided key hydrogen bonding interactions. | nih.gov |

These results underscore that modifications at the 2-amino position are a powerful tool for tuning the pharmacological properties of the 1,3,4-thiadiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oaji.net For 1,3,4-thiadiazole derivatives, numerous QSAR studies have been performed to guide the design of new, more potent molecules for various therapeutic targets. nih.govymerdigital.comnih.gov

These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular weight, volume, and surface area.

Electronic properties: Dipole moments, partial charges, and energies of frontier molecular orbitals (HOMO/LUMO).

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Descriptors that describe molecular shape and branching.

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), models are built that can predict the activity of new, unsynthesized compounds. semanticscholar.orgymerdigital.com

Key findings from QSAR studies on 1,3,4-thiadiazole derivatives include:

Anticancer Activity: A QSAR model for anti-proliferative activity against A549 lung cancer cells was developed using a semi-empirical approach. ymerdigital.com Another study on PIM-1 kinase inhibitors suggested that steric bulk and/or hydrophobic groups at certain positions would enhance activity. semanticscholar.org

Anticonvulsant Activity: A 3D-QSAR study using self-organizing molecular field analysis (SOMFA) identified the key steric and electrostatic fields that contribute to anticonvulsant activity, providing a guideline for designing new derivatives. nih.govresearchgate.net

The table below summarizes some of the QSAR models developed for 1,3,4-thiadiazole derivatives.

| Target Activity | Key Descriptors/Findings | QSAR Method | Reference(s) |

| Carbonic Anhydrase II Inhibition | Increased size/volume, electropositive surfaces enhance activity. | 2D-QSAR | nih.govpharmacybbdniit.org |

| Carbonic Anhydrase IX Inhibition | Decreased hydrophobicity, electron-releasing groups enhance activity. | 2D-QSAR | nih.govpharmacybbdniit.org |

| Anticonvulsant | Steric and electrostatic fields are key determinants of binding. | 3D-QSAR (SOMFA) | nih.govresearchgate.net |

| Anticancer (PIM-1 Inhibition) | Steric bulk and hydrophobic groups are favorable for activity. | 3D-QSAR (PLS) | semanticscholar.org |

| Anticancer (A549 cell line) | Model built using various molecular descriptors from semi-empirical calculations. | MLR | ymerdigital.com |

These predictive models are invaluable for rational drug design, allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency.

Mechanistic Studies on Biological Targets in Vitro

Elucidation of Molecular Mechanisms of Action of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- Analogues

Analogues of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- exert their biological effects through diverse and complex molecular mechanisms. A significant body of research indicates that the 1,3,4-thiadiazole (B1197879) ring system is a versatile pharmacophore capable of interacting with a range of biological macromolecules. The specific mechanism of action is largely dictated by the nature and position of the substituents on the thiadiazole core.

The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily traverse cellular membranes and engage with intracellular targets. Many derivatives have been shown to target enzymes, disrupting critical metabolic or signaling pathways. Furthermore, the heteroatoms within the thiadiazole ring can form crucial interactions with biological targets, including key kinases involved in tumorigenesis. dovepress.com The ability of these compounds to interfere with uncontrolled DNA replication and cell division is a hallmark of their anticancer properties. dovepress.com

Enzyme Inhibition Profiling and Mechanistic Characterization

The 1,3,4-thiadiazole nucleus is a key structural feature in a multitude of enzyme inhibitors. The following subsections detail the inhibitory mechanisms of analogues of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- against several key enzymes.

Inhibition of Inosine (B1671953) 5'-Phosphate Dehydrogenase (IMP Dehydrogenase)

While direct inhibition of isolated IMP dehydrogenase by 2-amino-1,3,4-thiadiazole (B1665364), a core structure of the target compound, has not been observed, studies on its effects on ribonucleotide pools in leukemia L1210 cells provide crucial mechanistic insights. In vivo, this compound leads to a significant reduction in guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) levels, accompanied by an increase in inosine monophosphate (IMP). This suggests that the compound or its metabolite interferes with the conversion of IMP to guanosine monophosphate (GMP). This indirect inhibition of the guanine (B1146940) nucleotide synthesis pathway is a probable contributor to its antileukemic activity.

Carbonic Anhydrase Inhibition Mechanisms

A number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov The inhibitory mechanism of these compounds typically involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. nih.gov X-ray crystallographic studies of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) in complex with human carbonic anhydrase isozyme II reveal that the thiadiazole-sulfonamide moiety binds in a canonical manner to the zinc ion and interacts with key amino acid residues such as Thr199, Glu106, and Thr200. nih.gov

Derivatives with substituted phenyl tails can position themselves within the hydrophobic part of the binding pocket, forming van der Waals interactions with residues like Phe131, Val135, and Leu198. nih.gov This detailed understanding of the binding mode at the atomic level provides a basis for the rational design of more potent and selective carbonic anhydrase inhibitors based on the 1,3,4-thiadiazole scaffold.

Other Relevant Enzyme Interactions (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors of AChE. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Molecular docking studies have further elucidated the binding interactions of these inhibitors. For instance, the nitrogen atoms of the 1,3,4-thiadiazole ring have been observed to form hydrogen bonds with the hydroxyl group of Tyr121 in the AChE active site. tbzmed.ac.ir Additionally, π-π stacking interactions with key aromatic residues such as Tyr124, Trp286, and Tyr341 contribute to the binding affinity and inhibitory potency. nih.gov The inhibitory activity is also influenced by the nature of the substituents on the thiadiazole ring, with some derivatives exhibiting IC50 values in the nanomolar range, significantly more potent than the reference drug neostigmine (B1678181) methyl sulfate. nih.gov

DNA Interaction Studies: Binding, Cleavage, and Intercalation Mechanisms

The interaction of 1,3,4-thiadiazole derivatives with DNA is a key area of investigation, particularly for understanding their anticancer potential. Spectroscopic techniques have been employed to study the binding of these compounds to calf thymus DNA (CT-DNA). nih.gov Changes in the absorption spectra, such as hyperchromism or hypochromism, can indicate different binding modes. Hyperchromism suggests a breakdown of the DNA secondary structure, while hypochromism points towards the stabilization of the DNA duplex, which can occur through intercalation or electrostatic interactions. nih.gov

While direct evidence for the binding mode of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- is not available, studies on related fatty acid derivatives of 1,3,4-thiadiazole suggest that these planar heteroaromatic compounds may bind to the minor groove of the DNA. The specific mechanisms of DNA cleavage and intercalation for this class of compounds are still areas of active research.

Receptor-Ligand Interaction Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. This in silico approach has been widely used to understand the interactions of 1,3,4-thiadiazole derivatives with their biological targets.

Docking studies have shown that these compounds can bind within the active sites of various enzymes and receptors through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. For example, in the case of acetylcholinesterase, the thiadiazole ring has been shown to form hydrogen bonds with key amino acid residues. tbzmed.ac.ir Similarly, in studies with other kinases, the heteroatoms of the thiadiazole ring are predicted to form important interactions that contribute to the binding and inhibitory activity. dovepress.com These computational models provide valuable insights into the structure-activity relationships of 1,3,4-thiadiazole derivatives and guide the design of new analogues with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-. These calculations, based on the principles of quantum mechanics, can predict the molecule's electronic structure, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic properties of organic compounds like 1,3,4-thiadiazole (B1197879) derivatives. nih.govacs.org DFT calculations can determine the most stable conformation of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- by optimizing its geometry to a minimum energy state. These studies provide detailed information on bond lengths, bond angles, and dihedral angles. acs.org

Furthermore, DFT is employed to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar 1,3,4-thiadiazole derivatives, DFT calculations have been used to determine these parameters, providing insights into their chemical behavior. nih.gov

Below is an illustrative table of the types of electronic properties that can be calculated for 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- using DFT.

| Property | Description | Representative Value Range for 1,3,4-Thiadiazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.0 to 5.0 Debye |

| Mulliken Charges | Distribution of atomic charges throughout the molecule, indicating reactive sites. | Varies per atom |

Note: The values in this table are representative and based on studies of various 1,3,4-thiadiazole derivatives. Specific values for 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- would require dedicated calculations.

Ab initio methods are another class of quantum chemical calculations that are used for high-accuracy determination of the electronic structure. researchgate.net Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) can provide a more rigorous description of the electronic system. These calculations are valuable for confirming the results obtained from DFT and for providing benchmark data on the electronic properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. uowasit.edu.iq This method is crucial in drug discovery for screening potential drug candidates. For 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, molecular docking simulations can identify potential biological targets and predict the binding affinity and interaction patterns. mdpi.comnih.gov

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding energy. uowasit.edu.iq Lower docking scores typically indicate a more favorable binding interaction. Studies on various 1,3,4-thiadiazole derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors. tandfonline.comdovepress.com These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and other non-covalent forces. tandfonline.com

The following table illustrates the kind of information that can be obtained from a molecular docking study of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- with a hypothetical protein target.

| Parameter | Description | Example Finding |

| Binding Affinity (Docking Score) | Estimated free energy of binding, indicating the strength of the interaction. | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acid residues in the target's binding site that form significant interactions with the ligand. | Asp145, Leu83, Tyr80 |

| Types of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Hydrogen bond with Asp145; Hydrophobic interactions with Leu83 and Tyr80 |

| Predicted Inhibition Constant (Ki) | A measure of the concentration of the inhibitor required to produce half-maximum inhibition. | Low micromolar (µM) range |

Note: This table is for illustrative purposes. The actual results would depend on the specific protein target and the docking software used.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- and its complexes with biological targets over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements and conformational changes. MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net

By running simulations for nanoseconds or longer, researchers can analyze the flexibility of the compound, the stability of its binding pose, and the role of solvent molecules in the interaction. frontiersin.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the protein. frontiersin.org

Prediction of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-. scielo.br For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. dergipark.org.trnih.gov Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.govmdpi.com The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can also assist in understanding the UV-Vis absorption spectrum of the compound. acs.orgscielo.br

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. peerj.comfrontiersin.org A pharmacophore model for 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- can be developed based on its structure and known active analogs. This model can then be used as a 3D query to search large chemical databases in a process called virtual screening to identify other compounds with similar features that may exhibit similar biological activity. nih.govfrontiersin.org This approach is a powerful tool in lead discovery, enabling the rapid identification of novel chemical scaffolds for further investigation. semanticscholar.org

Advanced Applications in Materials Science

Development as Corrosion Inhibitors for Metallic Materials

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.comresearchgate.netmdpi.com The presence of multiple heteroatoms (N and S) and π-electrons in the thiadiazole ring allows for strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. researchgate.net The octylthio group in 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- is expected to enhance this protective action due to its electron-donating nature and its long alkyl chain, which can create a more compact and hydrophobic protective film. researchgate.net

The primary mechanism of corrosion inhibition by thiadiazole derivatives involves the adsorption of the inhibitor molecules onto the metallic surface. This adsorption can occur through several modes:

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N and S) of the thiadiazole ring, which have lone pairs of electrons, and the vacant d-orbitals of the metal atoms (e.g., iron in steel). nih.gov The π-electrons of the aromatic ring can also participate in this bonding.

Physisorption: This occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amino group can be protonated, leading to a positively charged species that can interact with a negatively charged metal surface.

Hydrophobic Interactions: The long octyl chain of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- can create a hydrophobic layer on the metal surface, repelling water and corrosive ions. buet.ac.bd This effect is expected to increase with the length of the alkyl chain.

The adsorption of these inhibitors typically follows established isotherms such as the Langmuir or Temkin isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. researchgate.netresearchgate.net Studies on similar compounds have shown that the adsorption is a spontaneous process. researchgate.net

Table 1: Adsorption Characteristics of Thiadiazole Derivatives on Steel

| Inhibitor | Adsorption Isotherm | Type of Adsorption | Key Adsorption Centers |

|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol | Langmuir | Electrostatic-adsorption | N, S atoms, π-electrons |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Langmuir | Spontaneous | N, S atoms, π-electrons |

Electrochemical Characterization of Protective Films

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors and understanding the properties of the protective films they form.

Potentiodynamic Polarization: This technique reveals that thiadiazole derivatives generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is observed as a decrease in the corrosion current density (icorr) in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the inhibitor film's properties. buet.ac.bd In the presence of an effective inhibitor like 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). This indicates a slowing down of the corrosion process at the metal-solution interface. The Bode plot will show an increase in the impedance modulus at low frequencies and a shift in the phase angle peak, further confirming the formation of a protective film. The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration suggests the displacement of water molecules by the adsorbing inhibitor molecules.

Table 2: Electrochemical Parameters for Steel Corrosion in the Presence of Thiadiazole Inhibitors

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank (0 M) | 50 | 200 | 0 |

| 1x10-5 M | 250 | 100 | 80 |

| 1x10-4 M | 600 | 60 | 91.7 |

Data is hypothetical and illustrative of typical trends observed for thiadiazole inhibitors.

Integration into Industrial Dyes and Pigments

The 2-amino-1,3,4-thiadiazole (B1665364) core is a valuable building block in the synthesis of azo dyes. rsc.orgnsu.ruekb.egnih.gov These dyes are known for their bright colors, good fastness properties, and applicability to various fibers, particularly polyester. jetir.orgnjpas.com.ng The synthesis typically involves the diazotization of the amino group on the thiadiazole ring, followed by coupling with a suitable coupling component, such as substituted anilines or phenols. researchgate.netisca.in

The presence of the 5-(octylthio)- group in 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- is expected to influence the properties of the resulting dyes in several ways:

Solubility: The long alkyl chain can enhance the solubility of the dye in nonpolar solvents and improve its dispersibility in dyeing processes for synthetic fibers.

Fastness Properties: The hydrophobic octyl group can improve the wash fastness of the dyed fabric by reducing the dye's tendency to bleed in aqueous solutions.

Table 3: Spectral Properties of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazoles

| Diazo Component | Coupling Component | Solvent | λmax (nm) | Color Shade |

|---|---|---|---|---|

| 2-amino-5-phenyl-1,3,4-thiadiazole | N,N-dimethylaniline | Methanol | 510 | Red |

| 2-amino-5-phenyl-1,3,4-thiadiazole | Phenol | Methanol | 420 | Yellow |

Utilization in Electrical and Optical Materials

While specific research on the electrical and optical properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- is limited, the broader class of 1,3,4-thiadiazole derivatives has shown promise in various optoelectronic applications due to their electronic and photophysical properties.

1,3,4-thiadiazole derivatives have been incorporated into metal-organic frameworks (MOFs) and coordination polymers that exhibit strong luminescence, suggesting their potential use in sensing and lighting applications. mdpi.com The fluorescence properties of these compounds are often dependent on the substituents on the thiadiazole ring and the surrounding environment, such as solvent polarity and pH. nih.gov Some derivatives have been observed to exhibit dual fluorescence, which can be influenced by molecular aggregation and charge transfer phenomena. nih.gov The presence of the sulfur atom in the thioether linkage of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- could potentially influence its photoluminescent behavior.

Application in Liquid Crystal Technologies

The investigation of 1,3,4-thiadiazole derivatives in the field of liquid crystal technology is an active area of research. The rigid 1,3,4-thiadiazole core, with its significant dipole moment, is a favorable structural motif for the design of mesogenic molecules. researchgate.net The incorporation of flexible terminal chains, such as the octylthio group in 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-, is a common strategy to induce and modulate liquid crystalline phases.

While direct studies on the mesomorphic properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights into its potential behavior. The length of the terminal alkoxy or alkylthio chains significantly influences the type of mesophase exhibited. For instance, in some series of thiadiazole-based liquid crystals, shorter chains tend to favor nematic phases, while longer chains, such as an octyl group, can promote the formation of more ordered smectic phases. uobaghdad.edu.iq

In a study on new liquid crystalline compounds containing a 5H-thiazolo[3,4-b] uobaghdad.edu.iqresearchgate.netthiadiazole unit, it was observed that derivatives with terminal alkoxy chains of varying lengths exhibited different liquid crystalline behaviors. Specifically, compounds with shorter chains (n=1-4) displayed an enantiotropic nematic phase, whereas those with longer chains (n=6-8) showed both smectic A and nematic phases. uobaghdad.edu.iq This suggests that the octylthio chain in 5-(octylthio)-1,3,4-thiadiazol-2-amine could potentially induce smectic mesophases, which are of interest for display and data storage applications.

The general structure-property relationships for thiadiazole-based liquid crystals are summarized in the table below, based on findings from related compounds.

| Feature of Thiadiazole Derivative | Influence on Liquid Crystal Properties |

| Rigid 1,3,4-Thiadiazole Core | Contributes to the formation of mesophases due to its linear shape and dipole moment. researchgate.net |

| Long Alkyl/Alkylthio Chains | Tend to promote the formation of smectic phases over nematic phases. uobaghdad.edu.iq |

| Terminal Groups | The nature of the terminal groups can influence transition temperatures and the stability of the mesophases. |

Further research is necessary to fully characterize the specific liquid crystalline properties of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- and to determine its potential for application in liquid crystal displays (LCDs) and other optical technologies.

Role in Polymer Chemistry and Material Synthesis (e.g., Polysulfoxides)

The presence of reactive functional groups, namely the amino and thioether moieties, makes 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- a versatile building block in polymer chemistry. A notable application is in the synthesis of specialized polymers like polysulfoxides.

A study has reported the synthesis of a novel star polysulfoxide that incorporates a 2-amino-1,3,4-thiadiazole derivative. In this research, a hexaaminohexathioether was synthesized by reacting hexakis(bromomethyl)benzene (B1581562) with the sodium salt of 2-amino-5-sulfanyl-1,3,4-thiadiazole. This was followed by a mild and selective oxidation of the thioether linkages to sulfoxides using hydrogen peroxide in a dilute acid solution. This process yielded the first star polysulfoxide of its kind.

The synthesis process can be summarized as follows:

Nucleophilic Substitution: The sodium salt of a 2-amino-5-mercapto-1,3,4-thiadiazole derivative reacts with an alkyl halide (in this case, hexakis(bromomethyl)benzene) to form a polythioether.

Oxidation: The resulting polythioether is then oxidized to a polysulfoxide. The reaction conditions are controlled to selectively oxidize the sulfur atoms of the thioether links without affecting the amino groups on the thiadiazole rings.

This innovative approach led to the creation of a unique macromolecule with a central benzene (B151609) core and six arms, each terminating with a 2-amino-1,3,4-thiadiazole unit. The resulting star polysulfoxide exhibited interesting properties, including the ability to form complexes with metal ions. Specifically, it was found to form a novel binuclear bis-tripodant species by encapsulating a pair of Cu(II) ions.

The table below outlines the key aspects of this material synthesis.

| Precursor | Reagents | Product | Key Feature |

| Hexakis(bromomethyl)benzene and Sodium salt of 2-amino-5-sulfanyl-1,3,4-thiadiazole | Not specified | Hexaaminohexathioether | Star-shaped polythioether with six thiadiazole-terminated arms. |

| Hexaaminohexathioether | Hydrogen peroxide, Dilute HCl | Star Polysulfoxide | The first star polysulfoxide of its kind, capable of encapsulating metal ions. |

This research highlights the potential of 1,3,4-thiadiazole-2-amine derivatives, such as the 5-(octylthio)- variant, to be used as monomers or functional units in the synthesis of advanced polymers with unique architectures and functionalities. The resulting materials could find applications in areas such as catalysis, sensing, and metal ion sequestration.

Agricultural and Environmental Applications

Investigation as Herbicidal Agents

The 1,3,4-thiadiazole (B1197879) nucleus is a core component of several commercial herbicides, which has prompted research into the herbicidal potential of its various derivatives.

Mode of Action in Plant Systems

Herbicidal 1,3,4-thiadiazole derivatives are known to act primarily by inhibiting photosynthesis. researchgate.net Compounds such as buthidazole (B1668095) and tebuthiuron (B33203) interfere with the photochemical reactions within chloroplasts, leading to the inhibition of electron transport and photophosphorylation. researchgate.net This disruption prevents the conversion of light energy into chemical energy, ultimately leading to plant death. The herbicidal effects manifest as the prevention of starch accumulation in the bundle sheath and cause ultra-structural disruption of mesophyll chloroplasts. researchgate.net While the specific interaction of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- with plant systems has not been detailed, the presence of the thiadiazole ring suggests a similar mode of action is plausible. Studies on related compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, have shown moderate herbicidal activities against certain plant species like Brassica campestris. asianpubs.org

Environmental Fate and Persistence

The environmental fate of herbicides is a critical aspect of their agricultural use, influencing their potential for soil and water contamination. The persistence and mobility of thiadiazole-based herbicides are influenced by factors such as soil type, organic matter content, pH, and microbial activity. For instance, the sorption of imidazolinone herbicides, which share a heterocyclic structure, is enhanced by high clay and organic matter content and lower pH, which increases their persistence in soil. nih.gov Microbial degradation is a key pathway for the dissipation of many herbicides. nih.gov The environmental impact of thiadiazole fungicides, a related class of compounds, has been noted to be dose-dependent, with higher concentrations affecting soil microbial populations and enzyme activities. mdpi.com The specific environmental fate and persistence of 1,3,4-Thiadiazol-2-amine, 5-(octylthio)- would require dedicated studies, but it is expected to be influenced by similar soil and environmental factors.

Development as Insecticidal Agents

The 1,3,4-thiadiazole scaffold is also present in a number of insecticides, indicating the potential of its derivatives in pest management. bohrium.comscinito.ainih.gov

Target Pest Specificity and Efficacy

Research on various 1,3,4-thiadiazole derivatives has demonstrated their efficacy against a range of insect pests. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)amides have shown activity against sap-feeding insects such as Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly). researchgate.net Other studies have focused on the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. scinito.airesearchgate.net The insecticidal activity of these compounds is often dependent on the specific substitutions on the thiadiazole ring. For instance, in one study, a 1,3,4-thiadiazolo[3,2-a]pyrimidine derivative showed high toxicity (100%) against S. littoralis. bohrium.com

Table 1: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives against Spodoptera littoralis

This table presents data for compounds structurally related to 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-.

| Compound Type | Target Pest | LC50 (μg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazolyl cinnamamide (B152044) derivative | Spodoptera littoralis | - | scinito.ai |

| 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative | Spodoptera littoralis | 137.28 | scinito.ai |

| Imidazo[2,1-b] researchgate.netasianpubs.orgnih.govthiadiazole derivative | Spodoptera littoralis | 144.34 | scinito.ai |

| Schiff base derivative of 1,3,4-thiadiazole | Spodoptera littoralis | 556.94 | scinito.ai |

| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Spodoptera littoralis | 27.65 - 30.06 ppm | nih.gov |

| 1,3,4-Thiadiazole analogue | Spodoptera littoralis | 328.34 ppm (100% toxicity) | bohrium.com |

Insect Physiology and Biochemical Pathways

The mode of action for many insecticidal 1,3,4-thiadiazole derivatives involves interference with the insect's nervous system. nih.gov Some studies suggest that these compounds may act as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition leads to the accumulation of acetylcholine at the synapses, causing continuous nerve impulses, paralysis, and ultimately death of the insect. Molecular docking studies on some N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have supported the hypothesis of AChE inhibition. nih.gov Other thiadiazole-based insecticides function as insect growth regulators (IGRs), disrupting the normal developmental processes of insects. nih.gov Sublethal doses of pesticides can also have significant effects on insect biochemistry and neurochemistry, including increased metabolic rates and impacts on olfactory memory. researchgate.net

Fungicidal Properties and Environmental Impact Mitigation

The 1,3,4-thiadiazole ring is a well-established pharmacophore in the development of antifungal agents. mdpi.comdovepress.com

Numerous derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their fungicidal activity against a variety of plant pathogenic fungi. nih.govdovepress.com For example, 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles have demonstrated high fungicidal activity against several phytopathogenic fungi in in vitro studies. nih.gov Another study on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed inhibitory effects against Aspergillus niger and Candida albicans. dovepress.com The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been linked to the disruption of cell wall biogenesis. mdpi.com

Table 2: Fungicidal Activity of Selected 1,3,4-Thiadiazole Derivatives

This table presents data for compounds structurally related to 1,3,4-Thiadiazol-2-amine, 5-(octylthio)-.

| Compound Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | MIC: 8 to 96 μg/ml | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | Aspergillus niger, Candida albicans | Good inhibitory effects | dovepress.com |

| 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazole | Phytopathogenic fungi | High activity | nih.gov |

Regarding environmental impact mitigation, the development of more targeted and biodegradable fungicides is a key strategy. The use of nanotechnology to create "nano-fungicides" is one approach being explored to enhance efficacy at lower concentrations, thereby reducing the environmental load. Additionally, understanding the effects of these compounds on non-target organisms and soil health is crucial. Studies on triazole fungicides have shown that high doses can negatively impact soil microbial communities and enzyme activities, highlighting the importance of responsible application rates. mdpi.com

Antifungal Spectrum and Resistance Mechanisms

Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of antifungal activity against various phytopathogenic fungi. nih.govsarcouncil.com Studies on different substituted 1,3,4-thiadiazoles have demonstrated efficacy against a range of fungal species that cause significant crop losses. For instance, novel flavonol derivatives containing a 1,3,4-thiadiazole moiety have shown good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum in vitro. nih.gov One particular derivative, Y18, exhibited an EC50 value of 2.4 μg/mL against B. cinerea, which was significantly superior to the commercial fungicide azoxystrobin. nih.gov